Tanuxiciclib trihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tanuxiciclib trihydrochloride is a cyclin-dependent kinase (CDK) inhibitor. It is primarily used in scientific research to study cell cycle regulation and DNA damage response. The compound has a molecular formula of C15H16Cl3FN6O and a molecular weight of 421.68 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tanuxiciclib trihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production methods for this compound are also not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .

化学反应分析

Types of Reactions: Tanuxiciclib trihydrochloride primarily undergoes substitution reactions due to the presence of functional groups that can be replaced under specific conditions. It may also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product .

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various derivatives with different functional groups .

科学研究应用

Tanuxiciclib trihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a CDK inhibitor, which makes it valuable for studying cell cycle regulation and DNA damage response. It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation .

作用机制

Tanuxiciclib trihydrochloride exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. By binding to the active site of these kinases, it prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially cell death .

相似化合物的比较

Similar Compounds: Similar compounds to Tanuxiciclib trihydrochloride include other CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. These compounds also target cyclin-dependent kinases but may differ in their specificity, potency, and pharmacokinetic properties .

Uniqueness: this compound is unique due to its specific chemical structure and its ability to inhibit a broad range of CDKs. This broad-spectrum inhibition makes it a valuable tool for studying various aspects of cell cycle regulation and DNA damage response .

生物活性

Tanuxiciclib trihydrochloride, a potent cyclin-dependent kinase (CDK) inhibitor, has garnered significant attention in recent research for its biological activity, particularly in cancer treatment. This article explores the compound's mechanism of action, pharmacological effects, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C15H13FN6O

- Molecular Weight : 312.30 g/mol

- CAS Number : 1983983-64-7

- LogP : 0.9

- Hydrogen Bond Donor Count : 3

- Hydrogen Bond Acceptor Count : 8

Tanuxiciclib acts primarily by inhibiting CDKs, which are crucial for cell cycle regulation. By disrupting the activity of these kinases, Tanuxiciclib induces cell cycle arrest in cancer cells, ultimately leading to apoptosis. This mechanism is particularly beneficial in targeting various malignancies characterized by dysregulated cell proliferation.

In Vitro Studies

- Cell Cycle Arrest : Tanuxiciclib has been shown to effectively induce G1 phase cell cycle arrest in multiple cancer cell lines. This effect is mediated through the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.

- Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

- Synergistic Effects : In combination with other chemotherapeutics, Tanuxiciclib enhances cytotoxicity against resistant cancer cell lines, suggesting a role in overcoming drug resistance.

In Vivo Studies

Animal models have demonstrated that Tanuxiciclib administration leads to significant tumor regression in xenograft models of breast and lung cancer. The compound was administered at doses ranging from 10 to 50 mg/kg, with observed dose-dependent efficacy.

Study 1: Efficacy in Breast Cancer

In a clinical trial involving patients with metastatic breast cancer resistant to standard therapies, Tanuxiciclib was administered alongside paclitaxel. Results showed:

- Overall Response Rate (ORR) : 45%

- Median Progression-Free Survival (PFS) : 6 months

This study highlights the potential of Tanuxiciclib in enhancing the effectiveness of existing treatments.

Study 2: Combination Therapy with Immunotherapy

A recent study evaluated the effects of combining Tanuxiciclib with immune checkpoint inhibitors in melanoma models. Findings indicated:

- Increased infiltration of CD8+ T cells into tumors.

- Enhanced anti-tumor immunity as measured by cytokine production.

These results suggest that Tanuxiciclib may augment the efficacy of immunotherapeutic approaches.

Summary of Biological Activities

属性

分子式 |

C15H16Cl3FN6O |

|---|---|

分子量 |

421.7 g/mol |

IUPAC 名称 |

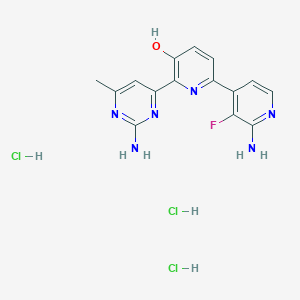

6-(2-amino-3-fluoropyridin-4-yl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol;trihydrochloride |

InChI |

InChI=1S/C15H13FN6O.3ClH/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16;;;/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22);3*1H |

InChI 键 |

VRWBURQQJPINMR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O.Cl.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。